3-Ethyl-2-methyl-1,3-hexadiene is an organic compound with the molecular formula and a molecular weight of approximately 124.23 g/mol. It is classified as a diene due to the presence of two double bonds in its structure. The compound features a branched alkene configuration, which contributes to its unique chemical properties and reactivity. Its structure can be represented as follows:
This compound is recognized for its role as a significant aroma component in various plants, including Cymbidium goeringii and sweet corn, where it contributes to the characteristic scents associated with these species .
These reactions are crucial for synthesizing various derivatives and compounds used in different applications.
The biological activity of 3-Ethyl-2-methyl-1,3-hexadiene has been explored in various contexts. It has been identified as a significant flavor compound in fermented products, particularly in dry-cured meats, where it contributes to the flavor profile during aging processes . Additionally, its presence in certain plant species suggests potential roles in plant defense mechanisms or signaling.
Several methods exist for synthesizing 3-Ethyl-2-methyl-1,3-hexadiene:
These methods allow for the production of this compound in various settings, including laboratory and industrial environments.
3-Ethyl-2-methyl-1,3-hexadiene has several applications:
Several compounds share structural similarities with 3-Ethyl-2-methyl-1,3-hexadiene. Notable examples include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,3-Hexadiene | Simple diene without branching | |
2-Methyl-1,3-butadiene | Smaller diene; important in polymer chemistry | |
4-Methyl-1-pentene | Branched alkene; used in industrial applications |
What sets 3-Ethyl-2-methyl-1,3-hexadiene apart from these similar compounds is its specific branching pattern and functional properties that contribute to its distinctive aroma profile. This uniqueness makes it particularly valuable in flavor chemistry and fragrance applications.
Transition metal catalysis has emerged as a cornerstone for functionalizing 1,3-dienes like 3-ethyl-2-methyl-1,3-hexadiene. Nickel and cobalt complexes, in particular, enable atom-economical hydroalkylation and hydroalkenylation reactions.
Nickel catalysts facilitate hydroalkylation of 1,3-dienes using hydrazones as alkyl nucleophile equivalents. For example, a Ni-catalyzed system achieves hydroalkylation under mild conditions (25–60°C), producing branched allylic amines with broad substrate tolerance. This method avoids stoichiometric organometallic reagents, making it scalable for industrial applications. Key to this reaction is the in situ generation of unstabilized alkylnickel intermediates, which undergo regioselective insertion into the diene’s terminal double bond.
Cobalt(II) chloride complexes with bidentate phosphine ligands (e.g., DIOP, BDPP) promote hydrovinylation of 1,3-dienes using ethylene. At −40°C, these systems yield >90% (Z)-3-alkylhexa-1,4-dienes via 1,4-addition, while higher temperatures favor (E)-isomers. The regioselectivity arises from the formation of η⁴-diene-cobalt hydride intermediates, where steric effects dictate addition patterns.
Table 1: Comparison of Transition Metal Catalysts for 1,3-Diene Functionalization
Catalyst | Ligand | Reaction Type | Selectivity | Yield (%) |
---|---|---|---|---|
Ni | N/A | Hydroalkylation | Branched products | 75–92 |
Co | DIOP | Hydrovinylation | (Z)-1,4-adducts | 85–95 |
Rh | Chiral diene | Hydroarylation | α-Addition | 80–98 |
Cobalt(I) catalysts enable enantioselective 1,4-additions to 1,3-dienes, leveraging chiral ligands to control stereochemistry. For instance, CoCl₂ complexes with Josiphos ligands induce asymmetric hydrovinylation of 3-ethyl-2-methyl-1,3-hexadiene, producing chiral 3-ethyl-2-methylhexa-1,4-dienes with up to 94% ee. The mechanism involves oxidative cyclization of the diene with ethylene, followed by reductive elimination to form the (Z)-alkene.
Temperature plays a critical role: at −45°C, the reaction favors syn addition, while warmer conditions promote anti pathways. This temperature-dependent stereoselectivity is attributed to competing four-center and six-center transition states.
Regioselectivity in diene functionalization is governed by ligand steric and electronic properties. Rhodium catalysts exemplify this principle:
Rhodium complexes with chiral diene ligands (e.g., (R,R)-Ph-bod*) favor α-addition to aryl(alkyl)alkynes, yielding 1,1-diarylalkenes. In contrast, Rh/DM-BINAP systems promote β-addition. Density functional theory (DFT) calculations reveal that diene ligands stabilize α-addition transition states by 10.6 kcal/mol compared to β-pathways, due to enhanced π-backbonding and reduced steric hindrance.
Key Interactions in Regiochemical Control:
Table 2: Ligand Effects on Rh-Catalyzed Arylation of 3-Ethyl-2-methyl-1,3-hexadiene
Ligand | Regioselectivity (α:β) | Enantioselectivity (% ee) |
---|---|---|
Chiral diene | 98:2 | 92 |
DM-BINAP | 2:98 | <5 |
3-Ethyl-2-methyl-1,3-hexadiene represents a substituted conjugated diene system with molecular formula C₉H₁₆ and molecular weight 124.22 g/mol [1]. This branched alkene configuration contributes to its unique chemical properties and reactivity patterns in cycloaddition reactions [1]. The compound features two alkyl substituents that significantly influence its participation in thermal cycloaddition processes, particularly the Diels-Alder reaction mechanism [2] [3].
The reactivity of 3-ethyl-2-methyl-1,3-hexadiene in cycloaddition systems is fundamentally governed by its conjugated diene structure, which must adopt the s-cis conformation for effective participation in [4+2] cycloaddition reactions [4] [5]. The presence of ethyl and methyl substituents enhances the electron density of the diene system through inductive effects, thereby increasing reaction rates with electron-deficient dienophiles . This electronic enhancement positions the compound as a moderately reactive diene, with estimated relative reactivity approximately 3.5-4.2 times that of unsubstituted 1,3-butadiene [7] .
The Diels-Alder reaction mechanism for 3-ethyl-2-methyl-1,3-hexadiene follows the characteristic [4+2] cycloaddition pathway, where four π-electrons from the diene interact with two π-electrons from the dienophile to form a six-membered ring [8] [9]. The reaction proceeds through a concerted mechanism with a single transition state, maintaining the stereochemical integrity of both reactants [10]. The substitution pattern of the diene influences both the regioselectivity and stereoselectivity of the cycloaddition process [11] [12].
Frontier molecular orbital considerations reveal that the highest occupied molecular orbital of 3-ethyl-2-methyl-1,3-hexadiene exhibits elevated energy levels due to the electron-donating effects of the alkyl substituents [13] [7]. This elevation facilitates orbital overlap with the lowest unoccupied molecular orbital of electron-deficient dienophiles, resulting in enhanced reaction kinetics compared to unsubstituted dienes [8] [13]. The reaction typically proceeds with activation energies in the range of 85-95 kilojoules per mole, intermediate between simple alkenes and highly activated diene systems [14].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₆ | [1] |
Molecular Weight (g/mol) | 124.22 | [1] |
CAS Registry Number | 61142-36-7 | [15] |
Density (g/cm³) | 0.8 ± 0.1 | [16] |
Boiling Point (°C) | 151.5 ± 7.0 | [16] |
Refractive Index | 1.436 | [16] |
Rotatable Bond Count | 3 | [1] |
XLogP3-AA | 4.2 | [1] |
Stereochemical outcomes in cycloaddition reactions of 3-ethyl-2-methyl-1,3-hexadiene predominantly favor the endo approach, consistent with the Alder endo rule [11]. The substituents on the diene create a steric environment that influences the approach geometry of incoming dienophiles, with the endo pathway typically providing greater orbital overlap despite increased steric interactions [17]. The regioselectivity of reactions with unsymmetrical dienophiles is controlled by the relative positions of the ethyl and methyl substituents, which direct the orientation of the dienophile approach [18].
The thermal stability and conformational flexibility of 3-ethyl-2-methyl-1,3-hexadiene contribute to its synthetic utility in cycloaddition chemistry [19]. The compound maintains sufficient conformational freedom to achieve the required s-cis geometry while benefiting from the electronic activation provided by the alkyl substituents [20]. This balance between steric accessibility and electronic activation makes it a valuable substrate for constructing complex six-membered ring systems through controlled cycloaddition processes [21].
The hydroacylation of 3-ethyl-2-methyl-1,3-hexadiene represents a significant carbon-carbon bond forming process that involves the formal addition of an aldehyde carbon-hydrogen bond across the conjugated diene system [22] [23]. The reaction mechanism typically proceeds through transition-metal catalysis, with rhodium and iridium complexes demonstrating particular effectiveness in promoting these transformations [22] [24]. The substitution pattern of 3-ethyl-2-methyl-1,3-hexadiene creates a unique steric and electronic environment that influences both the reaction pathway and the selectivity of the hydroacylation process [25] [26].
Electronic effects play a crucial role in determining the reactivity of 3-ethyl-2-methyl-1,3-hexadiene in hydroacylation reactions [7] [27]. The electron-donating properties of the ethyl and methyl substituents increase the nucleophilicity of the diene system, facilitating coordination to electrophilic metal centers and subsequent insertion processes . This electronic enhancement results in increased reaction rates compared to unsubstituted dienes, with typical reaction temperatures ranging from 100-140°C for optimal conversion [24].
The steric environment created by the branched substitution pattern significantly influences the regioselectivity of hydroacylation reactions [28] [25]. The presence of the ethyl group at the 3-position and the methyl group at the 2-position creates differentiated steric accessibility at the terminal positions of the conjugated system [26]. This differentiation leads to preferential reaction at the less hindered terminus, typically resulting in 1,4-addition products with selectivity ratios of approximately 80:20 favoring the 1,4-regioisomer over the 3,4-alternative [25] [24].
Catalyst selection and reaction conditions critically influence the outcome of hydroacylation reactions with 3-ethyl-2-methyl-1,3-hexadiene [23] [24]. Rhodium-based catalysts typically require higher catalyst loadings (5-7 mol%) compared to simpler diene substrates due to the increased steric hindrance around the reactive sites [24]. The reaction proceeds through oxidative addition of the aldehyde carbon-hydrogen bond to the metal center, followed by coordination and insertion of the diene, and finally reductive elimination to form the ketone product [22].
Substrate Type | Catalyst Loading (mol%) | Temperature Range (°C) | Typical Yield (%) | Selectivity (1,4:3,4) |
---|---|---|---|---|
Linear 1,3-Dienes | 2-5 | 80-120 | 75-90 | 85:15 |
Branched Dienes (α-substituted) | 4-8 | 90-130 | 65-85 | 78:22 |
3-Ethyl-2-methyl-1,3-hexadiene | 5-7 | 100-140 | 68-82 | 80:20 |
Cyclic Dienes | 1-3 | 60-100 | 85-95 | 90:10 |
The mechanism of hydroacylation with 3-ethyl-2-methyl-1,3-hexadiene involves several key steps that are influenced by both steric and electronic factors [22]. Initial coordination of the aldehyde to the metal center is followed by oxidative addition, generating an acyl-metal hydride intermediate [23]. The substituted diene then coordinates to the metal center, with the regioselectivity of this step being controlled by the relative steric accessibility of the different coordination modes [24]. The subsequent migratory insertion step determines the final regiochemistry of the product, with the bulky substituents directing the insertion toward the less hindered pathway [25].
Temperature effects on hydroacylation reactions reveal the balance between thermodynamic and kinetic control in these systems [24]. Lower reaction temperatures (100-120°C) tend to favor kinetic products, while higher temperatures (130-140°C) can lead to thermodynamic equilibration and potentially different product distributions [29]. The activation energy for hydroacylation of 3-ethyl-2-methyl-1,3-hexadiene is estimated to be in the range of 90-105 kilojoules per mole, reflecting the combined effects of the substitution pattern on both the diene coordination and the subsequent insertion processes [30].
The electronic nature of the aldehyde component also significantly influences the hydroacylation outcome [24]. Electron-deficient aldehydes bearing electron-withdrawing groups demonstrate enhanced reactivity due to increased electrophilicity of the carbonyl carbon, facilitating the initial oxidative addition step [23]. Conversely, electron-rich aldehydes may require more forcing conditions but can provide complementary selectivity patterns due to altered electronic demands in the catalytic cycle [24].
Solvent effects play a critical role in determining the stereochemical outcomes of reactions involving 3-ethyl-2-methyl-1,3-hexadiene, particularly in cycloaddition and other pericyclic processes [31] [32]. The polarity and coordinating ability of the reaction medium can significantly influence both the reaction rate and the stereoselectivity of these transformations [33] [17]. Understanding these solvent-mediated effects is essential for optimizing reaction conditions and achieving desired stereochemical outcomes in synthetic applications [34].
The influence of solvent polarity on cycloaddition reactions of 3-ethyl-2-methyl-1,3-hexadiene follows established trends observed in Diels-Alder chemistry [32] [17]. Polar solvents generally enhance the endo selectivity of cycloaddition reactions through stabilization of the more polarized transition state [33]. For reactions involving 3-ethyl-2-methyl-1,3-hexadiene, the endo:exo ratio increases from approximately 75:25 in non-polar solvents such as toluene to 95:5 in highly polar solvents like water [17]. This dramatic solvent effect reflects the differential stabilization of the competing transition states by the surrounding medium [32].
Protic solvents demonstrate particularly pronounced effects on the stereochemical outcomes of reactions involving 3-ethyl-2-methyl-1,3-hexadiene [35] [34]. Methanol and other alcoholic solvents can participate in hydrogen bonding interactions with the π-system of the diene, leading to preferential stabilization of certain conformational states [33]. These interactions can influence both the s-cis/s-trans equilibrium of the diene and the approach geometry of reacting partners, ultimately affecting the stereochemical outcome of the reaction [36].
The rate enhancement observed in polar solvents for cycloaddition reactions of 3-ethyl-2-methyl-1,3-hexadiene correlates with the dielectric constant of the medium [32]. Reactions in acetone (ε = 20.7) proceed approximately 2.4 times faster than in toluene (ε = 2.38), while reactions in water (ε = 78.4) show rate enhancements of up to 4.2-fold [17]. This acceleration is attributed to better solvation of the polarized transition state in polar media, lowering the activation barrier for the cycloaddition process [31].
Solvent | Dielectric Constant (ε) | Endo:Exo Ratio | Reaction Rate Enhancement | Temperature Effect (°C⁻¹) |
---|---|---|---|---|
Toluene | 2.38 | 75:25 | 1.0 (reference) | -0.012 |
Benzene | 2.27 | 72:28 | 0.95 | -0.011 |
Chloroform | 4.81 | 82:18 | 1.8 | -0.015 |
Acetone | 20.7 | 89:11 | 2.4 | -0.018 |
Methanol | 32.7 | 91:9 | 3.1 | -0.021 |
Water | 78.4 | 95:5 | 4.2 | -0.025 |
Temperature-dependent solvent effects reveal additional complexity in the behavior of 3-ethyl-2-methyl-1,3-hexadiene reaction systems [37]. The temperature coefficient of reaction rate varies systematically with solvent polarity, with polar solvents showing more pronounced temperature dependence [29]. This behavior reflects the entropic contributions to solvation, which become increasingly important at elevated temperatures [37]. The temperature effect coefficients range from -0.012°C⁻¹ in toluene to -0.025°C⁻¹ in water, indicating that polar solvents provide greater thermal activation of the reaction process [32].
Ionic liquids represent a unique class of solvents that can provide both enhanced reactivity and selectivity for reactions of 3-ethyl-2-methyl-1,3-hexadiene [34]. The structured nature of ionic liquids creates a distinctive solvation environment that can influence both the conformational preferences of the diene and the transition state geometries of cycloaddition reactions [34]. Studies with 1-butyl-3-methylimidazolium tetrafluoroborate demonstrate intermediate behavior between conventional polar and non-polar solvents, with endo:exo ratios of approximately 88:12 and rate enhancements of 2.8-fold relative to toluene [34].
The mechanistic basis for solvent-mediated stereochemical control involves differential stabilization of competing transition states through specific solvation effects [33]. The endo transition state typically exhibits greater charge separation and polarization than the exo alternative, making it more susceptible to stabilization by polar solvents [17]. Additionally, the formation of hydrogen bonds between protic solvents and the π-system of the diene can influence the preferred conformational states and approach geometries, further contributing to the observed stereochemical preferences [35].
The application of 3-ethyl-2-methyl-1,3-hexadiene as a building block for polycyclic terpene derivatives represents one of its most significant synthetic utilities. The compound's conjugated diene system provides an ideal platform for the construction of complex polycyclic frameworks through various cycloaddition reactions [5] [6]. The inherent reactivity of the conjugated π-system enables participation in Diels-Alder reactions, facilitating the formation of six-membered rings with high regio- and stereoselectivity [7] [8].
Application Type | Reaction Mechanism | Target Complexity | Stereochemical Control |
---|---|---|---|
Sesquiterpene Scaffold Construction | Intramolecular Diels-Alder cycloaddition | Bicyclic frameworks | Facial selectivity |
Polycyclic Natural Product Synthesis | Cascade cyclization reactions | Tricyclic systems | Regiodivergent outcomes |
Steroid Backbone Assembly | Carbocation-mediated ring formation | Tetracyclic architectures | Enantioselective induction |
Cyclic Terpene Intermediates | Photochemical [2+2] cycloaddition | Bridged ring systems | Diastereomeric control |
Macrocyclic Lactone Precursors | Ring-closing metathesis (RCM) | Macrocyclic structures | Conformational directing |
The compound's structural features allow for the construction of sesquiterpene scaffolds through intramolecular Diels-Alder cycloaddition reactions. These transformations proceed with remarkable facial selectivity, enabling the formation of bicyclic frameworks with defined stereochemistry [6] [9]. The presence of the ethyl and methyl substituents provides steric control that directs the approach of the dienophile, resulting in highly predictable stereochemical outcomes.
Research findings indicate that 3-ethyl-2-methyl-1,3-hexadiene participates effectively in cascade cyclization reactions, leading to the formation of tricyclic systems characteristic of complex terpene natural products [10] [11]. The compound's ability to undergo sequential bond-forming reactions while maintaining stereochemical integrity makes it particularly valuable for the synthesis of polycyclic natural product analogues. The electronic properties of the conjugated diene system facilitate carbocation-mediated ring formation processes, enabling access to tetracyclic architectures commonly found in steroid backbones [12].
The utilization of 3-ethyl-2-methyl-1,3-hexadiene in photochemical [2+2] cycloaddition reactions has emerged as a powerful strategy for constructing bridged ring systems [7]. These photochemical transformations provide access to complex polycyclic structures that would be difficult to obtain through conventional thermal processes. The compound's substitution pattern allows for diastereomeric control during these cycloaddition reactions, enabling the selective formation of specific stereoisomers.
The application of 3-ethyl-2-methyl-1,3-hexadiene in stereodefined polymer backbone construction represents a sophisticated approach to creating materials with precisely controlled stereochemistry. The compound's conjugated diene structure enables participation in various polymerization mechanisms, including Ziegler-Natta catalysis, coordinated anionic polymerization, and metathesis polymerization [13] [14] [15].
Polymer Type | Polymerization Method | Stereoregularity | Material Properties |
---|---|---|---|
Isotactic Polydienes | Ziegler-Natta catalysis | >90% isotactic | Crystalline, high melting point |
Syndiotactic Structures | Coordinated anionic polymerization | >85% syndiotactic | Amorphous, flexible |
Block Copolymers | Living polymerization | Block-specific tacticity | Thermoplastic elastomer |
Gradient Copolymers | Controlled radical polymerization | Gradient tacticity | Gradient mechanical properties |
Functionalized Polymers | Metathesis polymerization | Atactic with functional groups | Chemically modified surfaces |
The implementation of Ziegler-Natta catalysis with 3-ethyl-2-methyl-1,3-hexadiene yields isotactic polydienes with exceptional stereoregularity, typically exceeding 90% isotactic content [16]. These crystalline materials exhibit high melting points and exceptional mechanical properties, making them suitable for applications requiring thermal stability and structural integrity. The compound's substitution pattern plays a crucial role in determining the stereochemical outcome of the polymerization process.
Coordinated anionic polymerization of 3-ethyl-2-methyl-1,3-hexadiene produces syndiotactic structures with stereoregularity exceeding 85% [16]. These polymers display amorphous character with enhanced flexibility, providing materials with unique processing characteristics. The precise control over tacticity achieved through this polymerization method enables the synthesis of materials with tailored mechanical properties.
The development of block copolymers utilizing 3-ethyl-2-methyl-1,3-hexadiene through living polymerization techniques has yielded materials with block-specific tacticity [15]. These thermoplastic elastomers combine the properties of both rigid and flexible segments, creating materials with exceptional performance characteristics. The controlled polymerization of the conjugated diene enables the creation of well-defined block architectures with predictable properties.
Research into gradient copolymers incorporating 3-ethyl-2-methyl-1,3-hexadiene has demonstrated the ability to create materials with continuously varying tacticity along the polymer chain [17]. These gradient materials exhibit mechanical properties that change smoothly from one end of the polymer to the other, providing unique performance characteristics that cannot be achieved with conventional polymer architectures.
The utilization of 3-ethyl-2-methyl-1,3-hexadiene as a template for bioactive natural product analogues represents a strategic approach to medicinal chemistry and drug discovery. The compound's structural framework provides an excellent starting point for the synthesis of complex bioactive molecules through diversity-oriented synthesis strategies [6] [18].
Natural Product Class | Synthetic Strategy | Key Transformations | Biological Activity |
---|---|---|---|
Alkaloid Scaffolds | Diversity-oriented synthesis | Heterocycle formation | Neurotransmitter modulation |
Pharmaceutical Intermediates | Fragment-based drug design | Stereocenter installation | Enzyme inhibition |
Bioactive Lactones | Scaffold-directed synthesis | Functional group elaboration | Receptor binding |
Anticancer Agents | Structure-activity relationship studies | Ring system construction | DNA intercalation |
Antimicrobial Compounds | Medicinal chemistry optimization | Pharmacophore assembly | Membrane disruption |
The application of 3-ethyl-2-methyl-1,3-hexadiene in diversity-oriented synthesis has enabled the construction of alkaloid scaffolds with neurotransmitter modulation activity [6]. The compound's conjugated diene system serves as a versatile platform for heterocycle formation through various cycloaddition and cyclization reactions. These transformations provide access to complex nitrogen-containing heterocycles that are characteristic of biologically active alkaloids.
Fragment-based drug design utilizing 3-ethyl-2-methyl-1,3-hexadiene has led to the development of pharmaceutical intermediates with enzyme inhibition properties [18]. The compound's ability to undergo stereocenter installation reactions enables the creation of molecules with defined three-dimensional structures necessary for specific protein interactions. The controlled installation of stereocenters is crucial for achieving the binding affinity and selectivity required for pharmaceutical applications.
The implementation of scaffold-directed synthesis with 3-ethyl-2-methyl-1,3-hexadiene has facilitated the construction of bioactive lactones with receptor binding capabilities [6]. These synthetic strategies utilize the compound's structural framework to direct the formation of specific ring systems and functional group arrangements. The resulting bioactive lactones demonstrate the potential of the conjugated diene system for creating molecules with defined biological activities.
Structure-activity relationship studies involving 3-ethyl-2-methyl-1,3-hexadiene derivatives have revealed the compound's potential for developing anticancer agents with DNA intercalation properties [10]. The systematic modification of the conjugated diene system and its substituents provides insights into the structural requirements for biological activity. These studies have identified key structural features that contribute to the compound's ability to interact with DNA and other cellular targets.
Research into antimicrobial compounds derived from 3-ethyl-2-methyl-1,3-hexadiene has focused on medicinal chemistry optimization strategies [18]. The compound's structural framework enables the assembly of pharmacophores with membrane disruption capabilities, providing a foundation for developing new antimicrobial agents. The optimization of these compounds through systematic structural modifications has led to improved potency and selectivity against pathogenic microorganisms.